molecular formula C9H11ClFNO B13053657 (1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

(1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B13053657
M. Wt: 203.64 g/mol
InChI Key: MDOYBGNXLACFGZ-OLAZFDQMSA-N
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Description

(1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL: is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-chloro-2-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: The hydroxyl group is then converted to an amino group through a series of reactions, including protection, amination, and deprotection steps.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step to ensure efficiency and scalability.

    Automated Amination: Employing automated systems for the amination process to maintain consistency and yield.

    Chiral Chromatography: Using chiral chromatography techniques for the resolution of enantiomers on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 1-(5-chloro-2-fluorophenyl)propan-2-one.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL: has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Utilized in the study of enzyme-substrate interactions and receptor binding assays.

    Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
  • (1S)-1-Amino-1-(5-chloro-2-bromophenyl)propan-2-OL
  • (1S)-1-Amino-1-(5-chloro-2-iodophenyl)propan-2-OL

Uniqueness

  • The presence of the fluorine atom in (1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL imparts unique electronic properties, influencing its reactivity and binding affinity.
  • The combination of chlorine and fluorine atoms on the aromatic ring enhances its potential for specific interactions in medicinal chemistry applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

MDOYBGNXLACFGZ-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=C(C=CC(=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)F)N)O

Origin of Product

United States

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